Oxprenolol Oxprenolol 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Brand Name: Vulcanchem
CAS No.: 6452-71-7
VCID: VC0538406
InChI: InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Oxprenolol

CAS No.: 6452-71-7

VCID: VC0538406

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxprenolol - 6452-71-7

Description

Oxprenolol is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), used primarily for treating hypertension, angina pectoris, arrhythmias, and anxiety . It belongs to the class of beta-blockers, which work by blocking beta-adrenergic receptors in the heart and vascular smooth muscle, thereby reducing heart rate and blood pressure .

Mechanism of Action

Oxprenolol acts by competing with adrenergic neurotransmitters like catecholamines for binding at sympathetic receptor sites. It inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate, cardiac output, and blood pressure . Additionally, it has antagonist activity at serotonin 5-HT1A and 5-HT1B receptors .

Stereochemistry

Oxprenolol is a chiral compound used as a racemate, consisting of a 1:1 mixture of (R)-(+)-oxprenolol and (S)-(–)-oxprenolol .

Lipophilicity

As a lipophilic beta-blocker, oxprenolol can cross the blood-brain barrier more easily than hydrophilic beta-blockers like atenolol, sotalol, and nadolol. This property increases its potential for central nervous system (CNS) side effects .

Clinical Uses

Oxprenolol is used for several clinical conditions:

  • Hypertension: It helps reduce blood pressure by decreasing cardiac output and peripheral resistance .

  • Angina Pectoris: By reducing heart rate and myocardial oxygen demand, it alleviates chest pain associated with angina .

  • Arrhythmias: Oxprenolol helps stabilize abnormal heart rhythms by slowing the heart rate .

  • Anxiety: It can be used short-term to alleviate physical symptoms of anxiety, such as palpitations, but does not address emotional symptoms .

Dosage and Administration

ConditionDosage
Hypertension80-160 mg/day in 2-3 doses, max 320 mg/day
Angina80-160 mg/day in 2-3 doses, max 320 mg/day
Arrhythmias20-80 mg 2-3 times a day, max 240 mg/day
AnxietyStarting dose 40 mg twice a day

Side Effects and Contraindications

Oxprenolol is contraindicated in asthmatics due to its potential to cause severe airway constriction . Common side effects include fatigue, dizziness, and CNS-related effects due to its lipophilicity .

Research Findings

Recent studies have highlighted the importance of understanding the pharmacodynamics and pharmacokinetics of beta-blockers like oxprenolol. The drug's ability to cross the blood-brain barrier makes it more prone to CNS side effects compared to hydrophilic beta-blockers . Additionally, its intrinsic sympathomimetic activity can influence its therapeutic effects and side effect profile .

CAS No. 6452-71-7
Product Name Oxprenolol
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Standard InChI InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Standard InChIKey CEMAWMOMDPGJMB-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Appearance Solid powder
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 6452-73-9 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility 6.80e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Coretal
Hydrochloride, Oxprenolol
Koretal
Oxprenolol
Oxprenolol Hydrochloride
Slow Trasicor
Tevacor
Trasicor
Trasicor, Slow
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PubChem Compound 4631
Last Modified Aug 15 2023

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